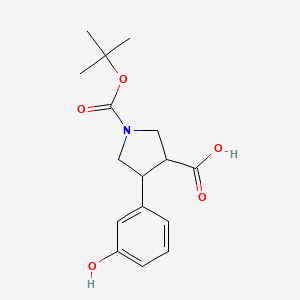![molecular formula C20H22Cl2N2O B12513492 2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride](/img/structure/B12513492.png)
2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride typically involves the reaction of pyridine derivatives with 2-hydroxy-2,2-diphenylethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The pathways involved in its action include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar compounds to 2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride include other pyridinium salts with varying substituents. These compounds share similar structural features but differ in their specific functional groups and properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Some similar compounds include:
- 2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium bromide
- 2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium iodide
Properties
Molecular Formula |
C20H22Cl2N2O |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(2-hydroxy-2,2-diphenylethyl)-(pyridin-1-ium-2-ylmethyl)azanium;dichloride |
InChI |
InChI=1S/C20H20N2O.2ClH/c23-20(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-21-15-19-13-7-8-14-22-19;;/h1-14,21,23H,15-16H2;2*1H |
InChI Key |
DBCZNQRSWXNUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH2+]CC2=CC=CC=[NH+]2)(C3=CC=CC=C3)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


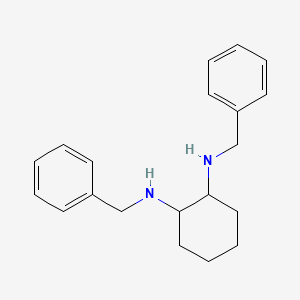
![1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea](/img/structure/B12513423.png)


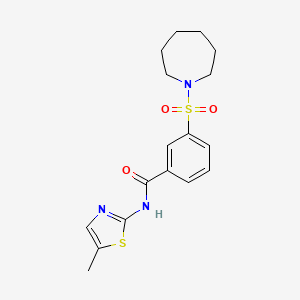

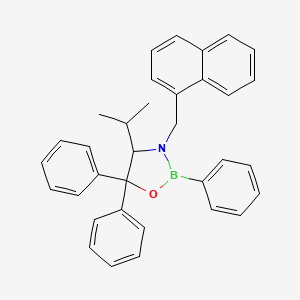
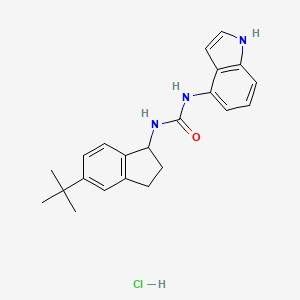

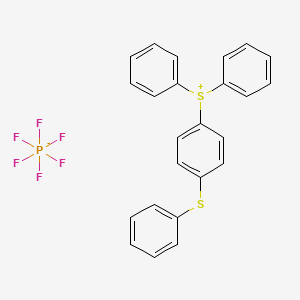
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)
![1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-YL)ethylidene]urea](/img/structure/B12513508.png)

